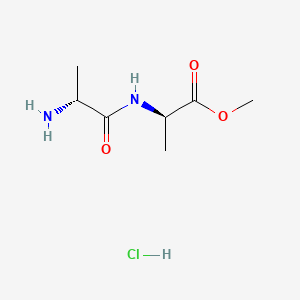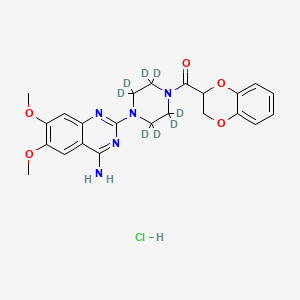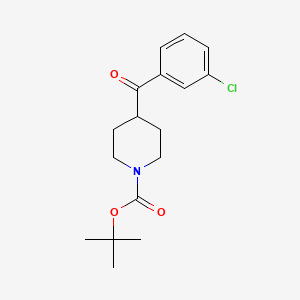![molecular formula C9H19N3O B562721 7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine CAS No. 100070-76-6](/img/structure/B562721.png)
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine is a nitrogen-containing heterocyclic compound It features a pyrido[1,2-A]pyrazine core, which is a bicyclic structure combining pyridine and pyrazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine typically involves cyclization reactions. One common method is the intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium derivatives . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as amination, cyclization, and purification to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrolo and pyrazine ring and exhibit various biological activities.
Imidazo[1,2-a]pyridines: These compounds are valuable scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine is unique due to its specific structure and the combination of pyridine and pyrazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry .
Propiedades
Número CAS |
100070-76-6 |
|---|---|
Fórmula molecular |
C9H19N3O |
Peso molecular |
185.271 |
Nombre IUPAC |
7-methoxy-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-amine |
InChI |
InChI=1S/C9H19N3O/c1-13-9-3-2-8-6-12(10)5-4-11(8)7-9/h8-9H,2-7,10H2,1H3 |
Clave InChI |
WJWJMNVHGUGGQA-UHFFFAOYSA-N |
SMILES |
COC1CCC2CN(CCN2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



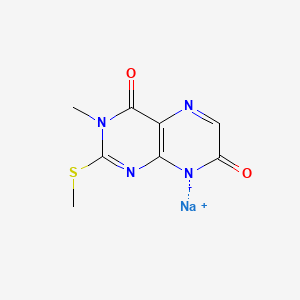
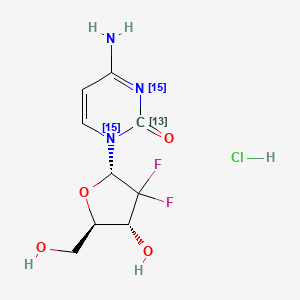

![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)
